4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
Description
4-Bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS: 1235488-48-8; molecular formula: C₁₃H₁₃BrN₂O₂) is a pyridazinone derivative characterized by a bromine atom at position 4, an ethoxy group at position 5, and a 4-methylphenyl substituent at position 2 of the pyridazinone core . Its structural features, including electron-withdrawing (bromo) and electron-donating (ethoxy, methylphenyl) groups, influence its physicochemical properties and reactivity, making it a subject of interest in comparative studies with analogous compounds .
Properties
IUPAC Name |
4-bromo-5-ethoxy-2-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-11-8-15-16(13(17)12(11)14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETAJFRLSIAOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the pyridazinone ring.
Ethoxylation: Addition of the ethoxy group.
Aryl Substitution: Introduction of the 4-methylphenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions could modify the bromine or ethoxy groups.
Substitution: The bromine atom might be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups.
Scientific Research Applications
4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Notes:
- The ethoxy group at position 5 may improve solubility relative to morpholino or pyrrolidinylcarbonyl substituents, which are bulkier and more lipophilic .
- The 4-methylphenyl group at position 2 introduces steric hindrance, which could affect binding affinity compared to smaller substituents like methyl or chlorine .
Biological Activity
4-Bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a compound belonging to the pyridazinone class, which has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H13BrN2O2
- Molecular Weight : 309.15 g/mol
- CAS Number : 1235488-48-8
2. Phosphodiesterase Inhibition
Pyridazinones are known to act as phosphodiesterase (PDE) inhibitors. PDEs play a crucial role in regulating intracellular signaling pathways involving cyclic nucleotides. Inhibitors of PDE4, a subtype of phosphodiesterase, have been associated with anti-inflammatory effects and improved respiratory function in models of asthma and chronic obstructive pulmonary disease (COPD) . While specific data on the PDE inhibition of this compound is sparse, its classification suggests it may share this mechanism.
Case Study: Analgesic Activity
In a comparative study involving various analgesics, M73101 demonstrated superior efficacy in reducing pain responses in animal models. The results indicated that the analgesic mechanism involved inhibition of inflammatory mediators and modulation of pain pathways . This suggests that this compound may also exert similar analgesic properties.
Research on PDE Inhibition
A study explored the effects of novel PDE inhibitors on airway hyperreactivity in asthmatic models. The results highlighted the importance of PDE inhibition in reducing inflammation and improving lung function . Given the structural characteristics of this compound, further investigation into its PDE inhibitory potential could provide valuable insights into its therapeutic applications.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C13H13BrN2O2 |
| Molecular Weight | 309.15 g/mol |
| CAS Number | 1235488-48-8 |
| Potential Activities | Anti-inflammatory, Analgesic |
| Activity Type | Related Compound | Effect Observed |
|---|---|---|
| Analgesic | M73101 | Potent analgesic activity |
| Anti-inflammatory | Various PDE inhibitors | Reduced airway hyperreactivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyridazinone derivatives such as 4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone?
- Methodological Answer : Pyridazinone cores are typically synthesized via condensation of glyoxalic acid with substituted acetophenones and hydrazine hydrate, followed by alkylation or halogenation. For example, 6-aryl-3(2H)-pyridazinones (e.g., 6-phenyl or 6-(4-methylphenyl)) are synthesized by refluxing glyoxalic acid, acetophenone derivatives, and hydrazine hydrate in glacial acetic acid. Subsequent bromination at the 4-position can be achieved using brominating agents like PBr₃ or NBS. Ethoxy group introduction may involve nucleophilic substitution with ethanol under basic conditions .
Q. How are spectroscopic techniques (e.g., NMR, FT-IR) applied to characterize pyridazinone derivatives?
- Methodological Answer : FT-IR identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for pyridazinone rings). ¹H NMR reveals substituent environments: ethoxy groups show triplets (δ ~1.3–1.5 ppm for CH₃) and quartets (δ ~4.0–4.5 ppm for OCH₂). Aromatic protons in the 4-methylphenyl group appear as multiplet signals at δ ~7.2–7.8 ppm. ¹³C NMR confirms carbonyl carbons (δ ~160–170 ppm) and quaternary carbons. UV-vis spectroscopy (e.g., λmax ~250–300 nm) helps assess π→π* transitions in conjugated systems .
Q. What are the key structural features influencing the biological activity of pyridazinone derivatives?
- Methodological Answer : The 3(2H)-pyridazinone scaffold’s activity is modulated by substitutions at positions 4, 5, and 5. For instance:
- Position 4 : Bromine enhances electrophilicity, potentially improving binding to biological targets.
- Position 5 : Ethoxy groups increase lipophilicity, aiding membrane permeability.
- Position 2 : Aryl groups (e.g., 4-methylphenyl) contribute to π-stacking interactions in enzyme active sites.
Comparative studies of analogs (e.g., 5-ethoxy vs. 5-morpholino) reveal that electron-donating substituents at position 5 enhance anti-inflammatory and analgesic activities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize the design of pyridazinone-based therapeutics?
- Methodological Answer : Density Functional Theory (DFT) at the HSEH1PBE/6-311++G(d,p) level predicts molecular electrostatic potentials (MEP), HOMO-LUMO gaps, and nonlinear optical (NLO) properties. For example, MEP maps identify nucleophilic/electrophilic regions for target binding. Conformational analysis via DFT optimizes substituent orientation (e.g., ethoxy vs. methyl groups) to minimize steric hindrance. TD-DFT calculates UV-vis spectra, validating experimental λmax values and guiding photostability assessments .
Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) for pyridazinones?
- Methodological Answer : Positional isomerism studies (e.g., 4-ethoxy vs. 6-ethoxy) combined with in vivo assays (e.g., carrageenan-induced edema) clarify substituent effects. For instance:
- Case Study : 4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (emorfazone) showed superior analgesic activity (ED₅₀ = 3.1 mg/kg) compared to 6-ethoxy isomers, highlighting the criticality of substitution patterns. Dose-response curves and molecular docking (e.g., COX-2 active site) further rationalize SAR discrepancies .
Q. How do enzyme interactions (e.g., COX-2 inhibition) mediate the anti-inflammatory effects of pyridazinones?
- Methodological Answer : Selective COX-2 inhibitors like ABT-963 (a pyridazinone derivative) bind vicinal substituents (e.g., 3,4-difluorophenyl and 4-methanesulfonylphenyl) to the enzyme’s hydrophobic pocket. In vitro assays (human whole blood) quantify selectivity (COX-2/COX-1 ratio), while in vivo models (rat adjuvant arthritis) confirm efficacy (ED₅₀ = 1.0 mg/kg). Mutagenesis studies identify key residues (e.g., Arg513, Val523) critical for pyridazinone binding .
Q. What analytical challenges arise in characterizing pyridazinone metabolites or degradation products?
- Methodological Answer : Oxidative metabolites (e.g., 4-chloro-5-amino derivatives) are identified via LC-MS/MS with electrospray ionization. Degradation pathways (e.g., photolysis or hydrolysis) are monitored using HPLC-PDA. For example, norflurazon’s desmethyl metabolite is resolved using C18 columns with mobile phases of acetonitrile/0.1% formic acid. Isotopic labeling (e.g., ¹⁴C) tracks metabolic fate in soil or biological matrices .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
